REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.[CH2:10]([O:12][C:13](=[O:19])[CH2:14][CH2:15][C:16](Cl)=[O:17])[CH3:11].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:10]([O:12][C:13](=[O:19])[CH2:14][CH2:15][C:16](=[O:17])[C:3]1[S:4][CH:5]=[CH:6][N:7]=1)[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC(=O)Cl)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous lay is extracted with DCM (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers are dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue is separated by column (methylene chloride)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC(C=1SC=CN1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |